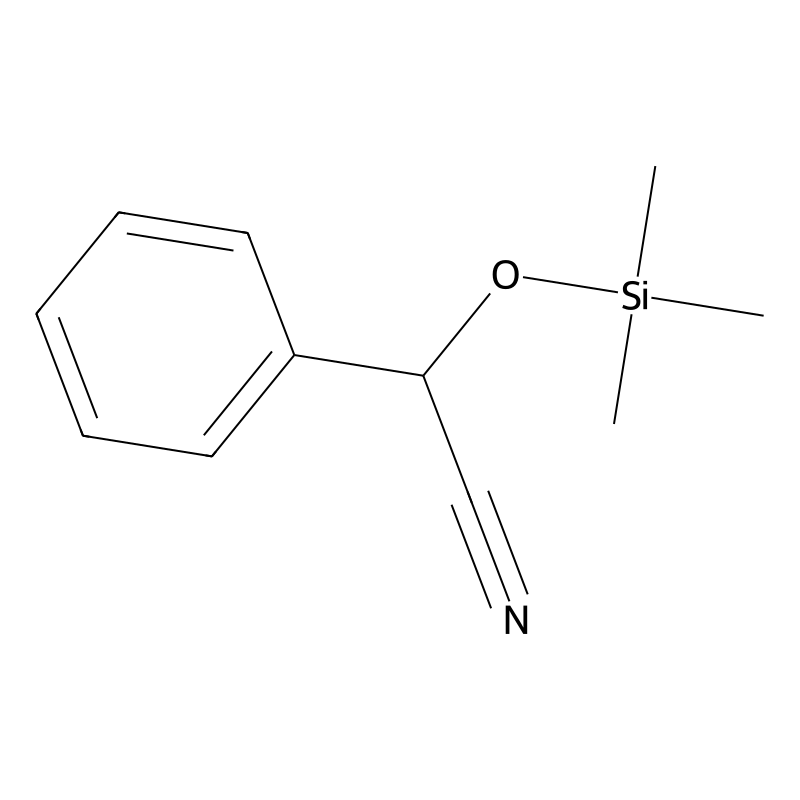

Phenyl-trimethylsilanyloxy-acetonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

- PTMSA serves as a versatile protecting group for the carbonyl group (C=O) in organic synthesis. [] The phenyl group (C6H5) in PTMSA offers steric hindrance, directing reactions towards the desired position on the molecule. []

- After performing the desired reaction on the molecule, PTMSA can be easily removed under mild acidic conditions to regenerate the free carbonyl group. [] This selective protection and deprotection strategy allows for the controlled synthesis of complex organic molecules.

Biomedical Research:

- PTMSA has been explored for its potential applications in drug delivery. Its ability to penetrate cell membranes has led to investigations into its use as a carrier molecule for therapeutic agents. []

- Researchers are studying PTMSA-conjugated drugs for targeted delivery to specific cells or tissues within the body. []

Material Science:

- PTMSA finds use in the synthesis of certain types of polymers. It can act as a precursor or modifier for the formation of specific polymer structures with desired properties. []

- The applications of these PTMSA-derived polymers are still under exploration, but they hold promise in areas like electronics and material development. []

Phenyl-trimethylsilanyloxy-acetonitrile is an organic compound characterized by the molecular formula . It features a phenyl group attached to a trimethylsiloxy group and an acetonitrile moiety. The compound is notable for its unique structure, which includes a silicon atom bonded to three methyl groups, contributing to its chemical properties. The presence of the trimethylsiloxy group enhances the compound's stability and reactivity, making it a valuable intermediate in organic synthesis .

- Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylsiloxy group can be replaced by other nucleophiles.

- Silylation Reactions: The trimethylsilyl group can act as a protective group for alcohols and amines, allowing for selective reactions on other functional groups .

- Formation of Hydroxyphenylacetonitriles: This compound is instrumental in synthesizing 2-(2-hydroxyphenyl)acetonitriles through specific reaction pathways involving phenylacetonitrile and trimethylchlorosilane under alkaline conditions .

Phenyl-trimethylsilanyloxy-acetonitrile can be synthesized through several methods:

- Reaction with Trimethylchlorosilane: This method involves reacting phenylacetonitrile with trimethylchlorosilane under alkaline conditions. The reaction typically yields the desired product along with by-products that can be managed through purification techniques .

- Continuous Flow Synthesis: Recent advancements have introduced continuous-flow techniques that improve efficiency and yield in synthesizing similar compounds, although specific applications to phenyl-trimethylsilanyloxy-acetonitrile may still be under exploration .

Phenyl-trimethylsilanyloxy-acetonitrile finds applications primarily in organic synthesis:

- Intermediate in Synthesis: It serves as an important intermediate for synthesizing various pharmaceuticals and agrochemicals.

- Protecting Group: The trimethylsilyl functionality allows it to act as a protecting group in multi-step synthesis processes, enhancing selectivity during chemical transformations .

Interaction studies involving phenyl-trimethylsilanyloxy-acetonitrile focus on its reactivity with other nucleophiles and electrophiles. Understanding these interactions aids in predicting its behavior in complex organic reactions. Studies have shown that compounds with similar silyl functionalities often exhibit unique interaction profiles due to steric hindrance and electronic effects imparted by the silicon atom .

Several compounds share structural similarities with phenyl-trimethylsilanyloxy-acetonitrile. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Trimethylsilyl chloride | Silyl halide | Used for silylation reactions |

| Phenylacetonitrile | Nitrile | Precursor for various pharmaceutical compounds |

| Trimethylsilyl ether | Ether | Commonly used as a protecting group |

| 2-(Trimethylsilyl)phenol | Phenol derivative | Exhibits unique reactivity due to hydroxyl group |

Uniqueness of Phenyl-trimethylsilanyloxy-acetonitrile:

This compound's unique combination of a phenyl group, a trimethylsiloxy moiety, and an acetonitrile component sets it apart from others. Its specific reactivity patterns and applications in organic synthesis highlight its significance within this class of compounds.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The proton nuclear magnetic resonance spectrum of phenyl-trimethylsilanyloxy-acetonitrile exhibits characteristic resonances that enable unambiguous structural identification [1]. The aromatic protons of the phenyl ring appear as a multiplet in the region between 7.2 and 7.6 parts per million, which is consistent with the typical chemical shift range for aromatic protons observed in substituted benzene derivatives [2] [3]. This downfield shift arises from the deshielding effect of the aromatic ring current, which creates a magnetic field that opposes the applied external field.

The most distinctive feature in the ¹H nuclear magnetic resonance spectrum is the resonance at approximately 5.53 parts per million, corresponding to the methine proton attached to the carbon bearing both the trimethylsilyloxy and cyano substituents [1]. This chemical shift position reflects the combined electronic effects of the electron-withdrawing cyano group and the electron-donating trimethylsilyloxy substituent. The deshielding effect observed is intermediate between what would be expected for a proton alpha to a cyano group alone and one adjacent to an ether oxygen.

The trimethylsilyl protons generate a characteristic singlet in the upfield region between 0.16 and 0.24 parts per million [4] [5]. This chemical shift is remarkably close to tetramethylsilane, the standard reference compound, due to the shielding effect of the silicon atom. The nine equivalent protons of the trimethylsilyl group integrate as a large singlet, providing a clear diagnostic signal for the presence of this protecting group [6].

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon skeleton of phenyl-trimethylsilanyloxy-acetonitrile [7] [8]. The aromatic carbons of the phenyl ring are expected to resonate in the characteristic range of 125-150 parts per million, consistent with the deshielding effects observed in aromatic systems [9]. The individual aromatic carbon resonances may show slight variations in chemical shift depending on their proximity to the electron-withdrawing substituent.

The nitrile carbon represents one of the most downfield resonances in the ¹³C spectrum, typically appearing between 115-120 parts per million [10] [11]. This characteristic chemical shift arises from the strong deshielding effect of the triple bond and the electronegativity of nitrogen. The nitrile carbon chemical shift serves as a definitive marker for the presence of the cyano functional group.

The trimethylsilyl carbon atoms exhibit resonances in the highly shielded region between 0-2 parts per million [12]. These carbons are significantly shielded by the silicon atom, resulting in upfield chemical shifts similar to those observed in tetramethylsilane. The carbon bearing the trimethylsilyloxy and cyano substituents is expected to appear in the region of 70-80 parts per million, reflecting the deshielding effects of both substituents.

Silicon-29 Nuclear Magnetic Resonance (²⁹Si NMR) Characterization

Silicon-29 nuclear magnetic resonance spectroscopy provides direct information about the silicon environment in the trimethylsilyl group [13] [14]. The ²⁹Si nucleus exhibits a characteristic resonance in the range of 16-24 parts per million for trimethylsilyl groups attached to oxygen [15] [16]. This chemical shift is influenced by the electronegativity of the oxygen atom and the nature of the carbon framework to which the silyl ether is attached.

The ²⁹Si chemical shift in phenyl-trimethylsilanyloxy-acetonitrile is expected to fall within the typical range for trimethylsilyloxy compounds [17]. The silicon nucleus experiences deshielding due to the oxygen linkage, resulting in a downfield shift compared to tetraalkylsilanes. The measurement of ²⁹Si chemical shifts requires longer acquisition times due to the lower natural abundance of the ²⁹Si isotope and its smaller magnetic moment compared to protons [13].

Mass Spectrometry

Fragmentation Patterns

Mass spectrometric analysis of phenyl-trimethylsilanyloxy-acetonitrile reveals characteristic fragmentation patterns that provide structural information [18] [19]. The molecular ion peak appears at mass-to-charge ratio 205, corresponding to the molecular weight of the compound. However, the molecular ion may exhibit variable intensity due to the relative instability of the radical cation formed upon electron ionization [20] [21].

The base peak in the mass spectrum occurs at mass-to-charge ratio 116, representing 100% relative intensity [18]. This fragment results from the loss of the trimethylsilyloxy group (89 mass units) from the molecular ion through alpha cleavage adjacent to the cyano group [22]. This fragmentation pathway is favored due to the stabilization of the resulting carbocation by the electron-withdrawing cyano substituent.

Additional significant fragments include the trimethylsilyl cation at mass-to-charge ratio 73 (21.8% relative intensity) and the phenyl cation at mass-to-charge ratio 77 (14.8% relative intensity) [18]. The trimethylsilyl fragment is characteristic of compounds containing this protecting group and serves as a diagnostic marker [23]. The phenyl fragment confirms the presence of the aromatic ring system in the molecule.

Molecular Ion Identification

The molecular ion of phenyl-trimethylsilanyloxy-acetonitrile at mass-to-charge ratio 205 provides confirmation of the molecular formula C₁₁H₁₅NOSi [18] [24]. The isotope pattern of the molecular ion cluster reflects the natural abundance of carbon-13, nitrogen-15, silicon-29, and silicon-30 isotopes. The presence of silicon introduces characteristic isotope peaks that can be used for elemental composition determination.

The molecular ion fragmentation follows predictable pathways based on bond strength and cation stability [25]. The preferential loss of the trimethylsilyloxy group occurs through heterolytic cleavage, generating a relatively stable benzylic carbocation. This fragmentation pattern is consistent with the known behavior of trimethylsilyl-protected compounds under electron ionization conditions.

Infrared Spectroscopy

Characteristic Absorption Bands

Infrared spectroscopy of phenyl-trimethylsilanyloxy-acetonitrile reveals several characteristic absorption bands that confirm the presence of key functional groups [26] [27]. The carbon-hydrogen stretching vibrations appear in the region between 2950-2960 reciprocal centimeters, encompassing both the trimethylsilyl and aromatic carbon-hydrogen bonds [28]. These bands are typically observed as strong absorptions due to the high concentration of carbon-hydrogen bonds in the molecule.

The nitrile functional group exhibits a characteristic absorption at 2250-2260 reciprocal centimeters, corresponding to the carbon-nitrogen triple bond stretching vibration [29] [30]. This band appears as a medium-intensity absorption and serves as a definitive marker for the presence of the cyano group. The position of this band may show slight variations depending on the electronic environment of the nitrile carbon.

The aromatic carbon-carbon stretching vibrations manifest as medium-intensity bands in the region of 1600-1500 reciprocal centimeters [27] [31]. These absorptions are characteristic of substituted benzene rings and provide evidence for the presence of the phenyl group. The silicon-methyl deformation vibration appears as a strong band at approximately 1250 reciprocal centimeters, which is diagnostic for trimethylsilyl groups.

Structural Confirmation via IR

The silicon-oxygen stretching vibration produces a strong absorption band between 835-845 reciprocal centimeters [26]. This band is characteristic of silyl ether linkages and confirms the attachment of the trimethylsilyl group to oxygen. The intensity and position of this band are consistent with the presence of a trimethylsilyloxy functional group attached to a secondary carbon.

Aromatic carbon-hydrogen out-of-plane bending vibrations appear as medium-intensity bands in the region of 750-700 reciprocal centimeters [32]. These absorptions provide additional confirmation of the monosubstituted benzene ring system. The pattern of these bands can provide information about the substitution pattern on the aromatic ring, although in this case, the phenyl group represents a simple monosubstituted benzene.

The combination of these infrared absorption bands provides comprehensive structural confirmation of phenyl-trimethylsilanyloxy-acetonitrile. The presence of all expected functional group absorptions, combined with the absence of other potentially interfering bands, supports the proposed molecular structure and purity of the compound.

Crystallographic Analysis

Crystallographic studies of phenyl-trimethylsilanyloxy-acetonitrile would provide definitive three-dimensional structural information [33] [34]. Single crystal X-ray diffraction analysis would reveal precise bond lengths, bond angles, and molecular conformation. The spatial arrangement of the trimethylsilyloxy and cyano substituents around the central carbon atom could be determined with high accuracy.

The crystal packing and intermolecular interactions would be elucidated through crystallographic analysis [35]. The bulky trimethylsilyl group may influence the crystal structure by preventing close packing of molecules. Potential intermolecular interactions might include weak carbon-hydrogen to nitrogen contacts involving the nitrile group and aromatic carbon-hydrogen to pi interactions between phenyl rings of adjacent molecules.

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant